

# Potential off-target effects of Gsk481 in kinase profiling

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## Compound of Interest

Compound Name: Gsk481

Cat. No.: B15582248

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## Technical Support Center: GSK481

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing **GSK481**, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Understanding its on-target and potential off-target effects is critical for the accurate interpretation of experimental results.

## Data Presentation: Kinase Selectivity Profile

**GSK481** has been described as a highly selective and specific inhibitor of RIPK1.<sup>[1]</sup> It was profiled against a large panel of kinases and demonstrated exceptional selectivity for RIPK1. While the complete raw data from the comprehensive kinase panel screening is not publicly available, the table below serves as a representative example of how such data would be presented, reflecting the reported high selectivity. The data is hypothetical and for illustrative purposes only.

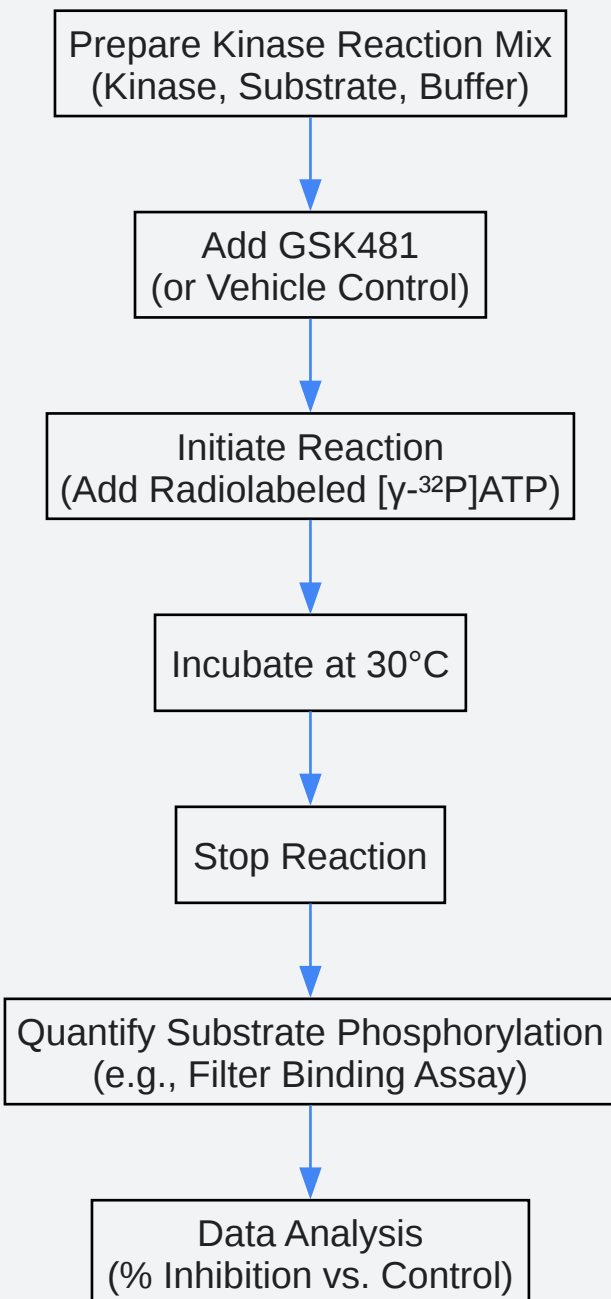
Table 1: Representative Kinase Selectivity Profile of **GSK481**

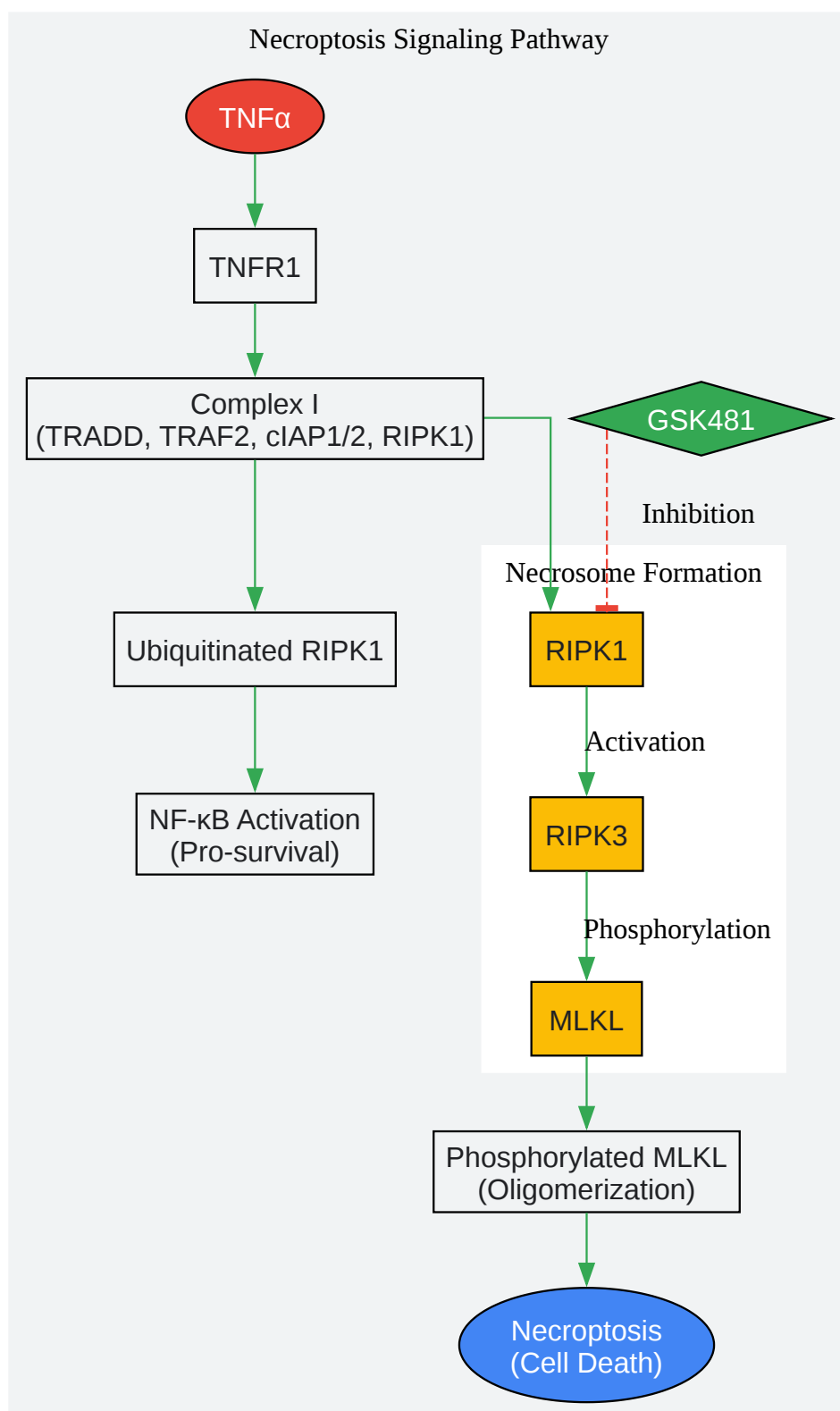
Kinase Target	% Inhibition at 1 $\mu$ M (Hypothetical)	Kinase Family	Notes
RIPK1	>99%	Serine/Threonine Kinase	On-target activity
Kinase A	<5%	Tyrosine Kinase	No significant inhibition
Kinase B	<2%	Serine/Threonine Kinase	No significant inhibition
Kinase C	<10%	Serine/Threonine Kinase	No significant inhibition
Kinase D	<5%	Lipid Kinase	No significant inhibition
... (400+ other kinases)	<10%	Various	Minimal to no off-target activity observed

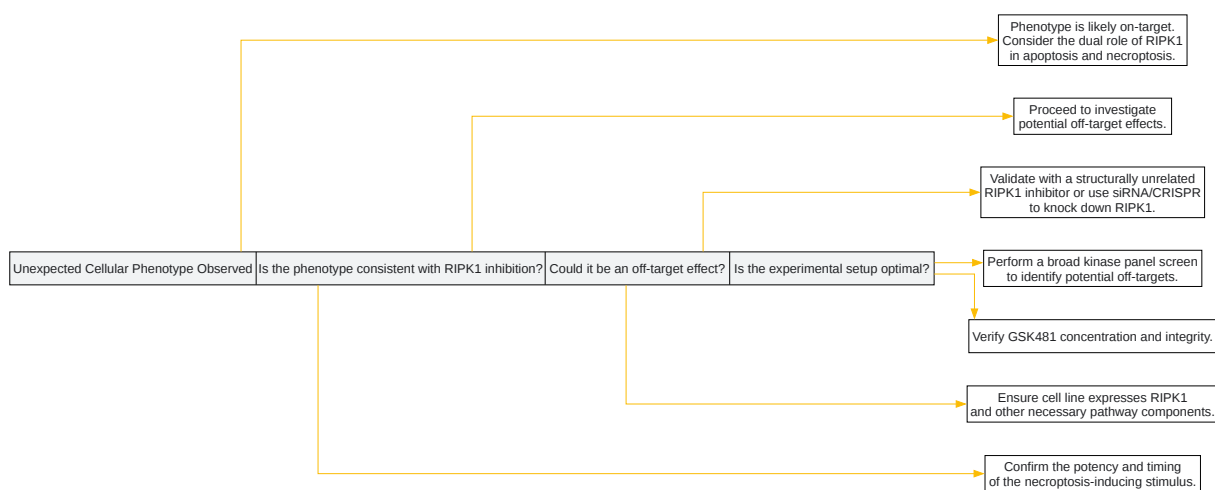
Disclaimer: This table is a hypothetical representation. Actual experimental results may vary.

## Mandatory Visualizations

## Biochemical Kinase Profiling Workflow







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## References

- 1. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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